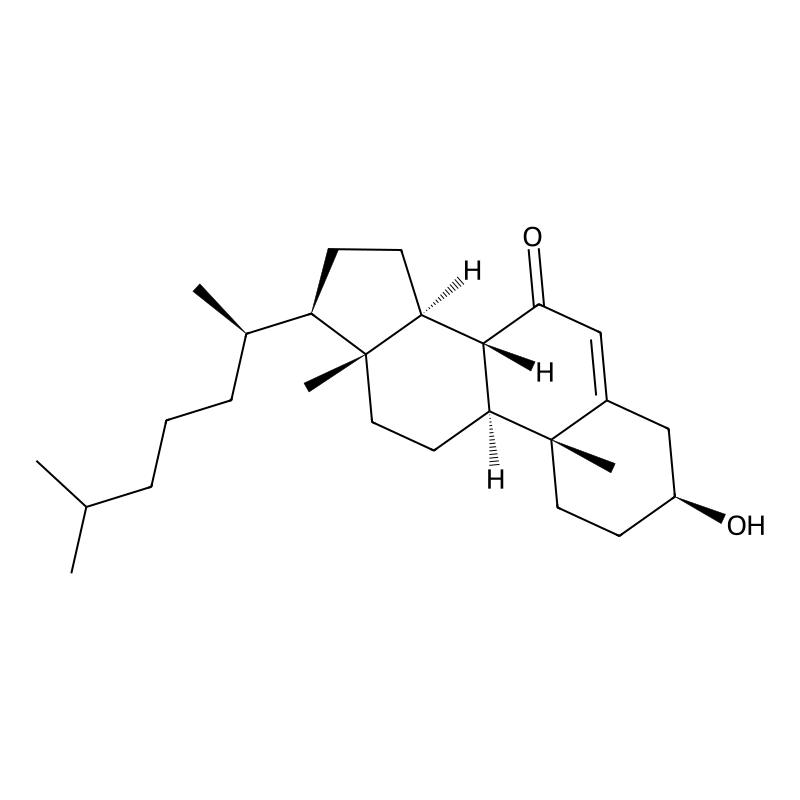

7-Ketocholesterol

Content Navigation

For LC-MS/MS-based NPC diagnostics and oxLDL cytotoxicity modeling, researchers require structurally intact 7-KC free from autoxidation artifacts. Crude oxysterol mixtures fail reproducibility. SMolecule supplies high-purity 7-Ketocholesterol (CAS 566-28-9) as a precise analytical standard.

- ≥98% purity eliminates oxidative byproducts and ensures calibration accuracy

- Plasma-stable for reliable clinical assay validation, unlike other oxysterols

- Specifically induces oxiapoptophagy in macrophages without LXR activation, enabling atherosclerosis modeling. Shipped globally under recommended storage conditions.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

7-Ketocholesterol (7-KC) is a major non-enzymatic autoxidation product of cholesterol and a primary bioactive component of oxidized low-density lipoprotein (oxLDL). In commercial and research procurement, it is highly valued as a precise analytical standard for clinical mass spectrometry—particularly for Niemann-Pick disease diagnostics—and as a specialized biochemical reagent for in vitro disease modeling [1]. Unlike generic unoxidized sterols, 7-KC possesses unique biophysical properties that allow it to severely alter membrane fluidity, disrupt ion transport, and trigger specific apoptotic pathways, making high-purity 7-KC essential for reproducible cardiovascular, neurodegenerative, and lipidomic research workflows [2].

Research Fit

Reported to induce apoptosis and ROS in oxLDL-related foam cell and neuroinflammation models.

Acts as a fluidizing, raft-destabilizing agent in lipid raft models; supports biophysics research.

Applicable as a reference standard in GC-MS and LC-MS/MS oxysterol quantification workflows.

References

- [1] Jiang, X., et al. A combination of 7-ketocholesterol, lysosphingomyelin and bile acid-408 to diagnose Niemann-Pick disease type C using LC-MS/MS. PLOS One 15(9): e0238624 (2020).

- [2] Lizard, G., et al. 7-ketocholesterol inhibits Na,K-ATPase activity by decreasing expression of its α1-subunit and membrane fluidity in human endothelial cells. Cellular and Molecular Biology 61(1): 19-27 (2015).

Substituting 7-ketocholesterol with unoxidized cholesterol, crude oxysterol mixtures, or enzymatically derived analogs like 25-hydroxycholesterol fundamentally compromises experimental and analytical integrity. Crude oxidation mixtures lack the lot-to-lot reproducibility required for precise liquid chromatography-tandem mass spectrometry (LC-MS/MS) calibration and rigorous cellular assays [1]. Furthermore, closely related in-class substitutes drive entirely different biological mechanisms; for example, 25-hydroxycholesterol primarily activates Liver X Receptor (LXR) signaling, whereas 7-KC specifically induces 'oxiapoptophagy' and directly rigidifies plasma membranes [2]. Consequently, buyers must procure high-purity, structurally specific 7-KC to accurately model oxLDL-mediated cytotoxicity or to serve as a reliable quantitative biomarker standard without introducing autoxidation artifacts.

Substitution Risk

References

- [1] Griffiths, W. J., et al. Current Mass Spectrometry Methods for the Analysis of 7-Ketocholesterol and Related Sterols. Swansea University Medical School (2024).

- [2] Nury, T., et al. Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Redox Experimental Medicine 2022(1): 1-20 (2022).

Endothelial Membrane Disruption vs. Cholesterol

In isolated human endothelial cells, the incorporation of 7-ketocholesterol into the plasma membrane strongly decreases Na,K-ATPase activity and increases membrane rigidity at non-toxic concentrations (6 µg/ml). While unoxidized cholesterol also influences membrane dynamics, 7-KC is significantly more potent at downregulating the α1-subunit expression and disrupting ion transport [1].

| Evidence Dimension | Na,K-ATPase inhibition and membrane rigidity |

| Target Compound Data | Strong inhibition of Na,K-ATPase and significant membrane rigidification at 6 µg/ml |

| Comparator Or Baseline | Cholesterol (less potent structural and functional disruption at equivalent doses) |

| Quantified Difference | 7-KC exhibits a markedly higher potency for ion transport disruption and membrane rigidification than baseline cholesterol |

| Conditions | Human endothelial cells incubated for 24h with 6 µg/ml sterol-loaded liposomes |

Procuring 7-KC is essential for researchers formulating liposomes to accurately model oxidized LDL-induced endothelial dysfunction, as standard cholesterol cannot replicate this severe biophysical disruption.

Oxiapoptophagy vs. 25-Hydroxycholesterol

7-Ketocholesterol is uniquely characterized by its ability to induce 'oxiapoptophagy'—a complex cell death mechanism combining oxidative stress, apoptosis, and autophagy—which is a hallmark of advanced atherosclerotic plaque necrosis. In contrast, enzymatically produced oxysterols like 25-hydroxycholesterol primarily function as potent Liver X Receptor (LXR) agonists and amplifiers of inflammatory cytokines, without inducing the same profound oxiapoptophagic profile [1].

| Evidence Dimension | Primary mechanism of cellular toxicity |

| Target Compound Data | Induces severe oxiapoptophagy and lysosomal destabilization |

| Comparator Or Baseline | 25-Hydroxycholesterol (primarily drives LXR-dependent signaling and inflammation) |

| Quantified Difference | Distinct divergence in cell death pathways (oxiapoptophagy vs. receptor-mediated inflammation) |

| Conditions | Macrophage and vascular cell culture models of atherosclerosis |

Buyers modeling late-stage atherosclerotic plaque rupture must select 7-KC over 25-HC to accurately replicate the specific necrotic and apoptotic pathways driven by oxidized LDL.

Biomarker Stability vs. Lysosphingomyelin

In clinical mass spectrometry workflows for diagnosing Niemann-Pick disease type C (NPC), 7-ketocholesterol serves as a highly stable and specific plasma biomarker. When compared head-to-head with alternative diagnostic metabolites like lysosphingomyelin (lysoSM), 7-KC demonstrates superior analytical reliability; lysoSM is prone to degradation during prolonged storage and yields high false-negative rates in patients undergoing treatment, whereas 7-KC maintains its diagnostic sensitivity [1].

| Evidence Dimension | LC-MS/MS sample stability and diagnostic sensitivity |

| Target Compound Data | High stability and sustained diagnostic sensitivity in plasma samples |

| Comparator Or Baseline | Lysosphingomyelin (degrades over time and produces false negatives in treated patients) |

| Quantified Difference | 7-KC provides a significantly more stable and reliable analytical signal over prolonged storage compared to lysoSM |

| Conditions | LC-MS/MS quantification from human plasma and dried blood spots |

Analytical laboratories must procure high-purity 7-KC as a calibration standard to ensure robust, reproducible diagnostic assays free from the stability issues of alternative biomarkers.

Clinical LC-MS/MS Diagnostic Calibration

High-purity 7-ketocholesterol is the premier analytical standard for quantifying oxidative stress and diagnosing Niemann-Pick disease type C (NPC) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its superior stability in plasma compared to other metabolites ensures accurate, reproducible clinical assay calibration [1].

Atherosclerosis and Foam Cell Modeling

In cardiovascular disease research, 7-KC is utilized as a critical cell culture supplement to induce 'oxiapoptophagy' in macrophages and vascular smooth muscle cells. This specific application allows researchers to accurately model the cytotoxic effects of oxidized LDL in advanced atherosclerotic plaques, a mechanism that cannot be replicated by LXR-activating oxysterols like 25-hydroxycholesterol [2].

Membrane Biophysics and Liposome Formulation

7-KC is procured for the formulation of artificial lipid bilayers and liposomes to study sterol-induced membrane condensation. Its unique ability to severely rigidify membranes and disrupt integral proteins like Na,K-ATPase makes it an essential component for biophysical assays investigating endothelial dysfunction [3].

Application Fit Matrix

References

- [1] Jiang, X., et al. A combination of 7-ketocholesterol, lysosphingomyelin and bile acid-408 to diagnose Niemann-Pick disease type C using LC-MS/MS. PLOS One 15(9): e0238624 (2020).

- [2] Nury, T., et al. Sources of 7-ketocholesterol, metabolism and inactivation strategies: food and biomedical applications. Redox Experimental Medicine 2022(1): 1-20 (2022).

- [3] Lizard, G., et al. 7-ketocholesterol inhibits Na,K-ATPase activity by decreasing expression of its α1-subunit and membrane fluidity in human endothelial cells. Cellular and Molecular Biology 61(1): 19-27 (2015).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

MeSH Pharmacological Classification

Wikipedia

Use Classification

Explore Compound Types